molecular formula C21H25FN4O3 B2757128 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380172-24-5

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2757128
CAS No.: 2380172-24-5
M. Wt: 400.454
InChI Key: PCOAXGBRACLRGX-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core

Preparation Methods

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and 4-methoxybenzaldehyde under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Attachment of the oxane-2-carbonyl group: This step involves the acylation of the piperazine ring with oxane-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The fluorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving fluorine-containing compounds.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The piperazine ring can interact with receptors and enzymes, modulating their activity. The methoxyphenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds such as:

    4-Fluoro-2-(4-methoxyphenyl)pyrimidine: Lacks the piperazine ring and oxane-2-carbonyl group, resulting in different chemical reactivity and applications.

    5-Fluoro-4-(4-methoxyphenyl)-6-(piperazin-1-yl)pyrimidine: Lacks the oxane-2-carbonyl group, affecting its binding affinity and biological activity.

    4-(4-Methoxyphenyl)-6-[4-(oxane-2-carbonyl)piperazin-1-yl]pyrimidine:

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-28-16-7-5-15(6-8-16)19-18(22)20(24-14-23-19)25-9-11-26(12-10-25)21(27)17-4-2-3-13-29-17/h5-8,14,17H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOAXGBRACLRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCCO4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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